molecular formula C7H9NO3 B6235718 2-methyl-2-(1,3-oxazol-2-yl)propanoic acid CAS No. 1211537-65-3

2-methyl-2-(1,3-oxazol-2-yl)propanoic acid

Cat. No.: B6235718
CAS No.: 1211537-65-3
M. Wt: 155.2
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Description

2-methyl-2-(1,3-oxazol-2-yl)propanoic acid is a compound that features an oxazole ring, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1,3-oxazol-2-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a 2-amino alcohol and a carboxylic acid derivative, the oxazole ring can be formed through a cyclodehydration reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1,3-oxazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The oxazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-methyl-2-(1,3-oxazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-methyl-2-(1,3-oxazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The exact pathways involved depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid: Another oxazole derivative with different substituents, leading to distinct properties and applications.

    2-methyl-2-(1,3-oxazol-4-yl)propanoic acid: A positional isomer with the oxazole ring substituted at a different position, affecting its reactivity and biological activity.

Uniqueness

2-methyl-2-(1,3-oxazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the oxazole ring and the propanoic acid moiety provides a versatile framework for further functionalization and exploration in various fields.

Properties

CAS No.

1211537-65-3

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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